Debutyldronedarone
Overview
Description
Mechanism of Action
Target of Action
Debutyldronedarone, the main metabolite of Dronedarone, primarily targets the thyroid hormone receptor α1 (TRα1) . This receptor plays a crucial role in the regulation of metabolism and heart function .
Mode of Action
This compound exerts its effects by competitively inhibiting the binding of the thyroid hormone T3 to TRα1 . It inhibits T3 binding to TRα1 by 77%, but to TRβ1 by only 25% . This selective inhibition of T3 binding to TRα1 differentiates this compound from other similar compounds .
Biochemical Pathways
The inhibition of T3 binding to TRα1 by this compound affects the T3-dependent gene expression . This includes the inhibition of T3 binding to TR, inhibition of coactivator binding to TR, and inhibition of TR binding to the thyroid hormone response element (TRE) . These changes can affect various biochemical pathways, particularly those involved in metabolism and heart function .
Pharmacokinetics
Tissue concentrations of this compound obtained in vivo are of the same order of magnitude as their ic50 values for inhibition of t3 binding to tr obtained in vitro . This suggests that this compound may have good bioavailability and effective concentrations can be achieved in the body .
Result of Action
The result of this compound’s action is a local hypothyroid-like condition in the heart, evident from a lower heart rate, lengthening of the QTc interval, and decreased αMHC gene expression (all TRα1-mediated) . This suggests that this compound may have a selective effect on certain heart functions .
Biochemical Analysis
Biochemical Properties
Debutyldronedarone interacts with the thyroid hormone receptor α1 (TRα1), inhibiting the binding of the thyroid hormone T3 to TRα1 . This interaction is competitive, meaning that this compound and T3 compete for the same binding site on the TRα1 .
Cellular Effects
This compound influences cell function by modulating the activity of the thyroid hormone receptor α1 (TRα1). By inhibiting the binding of T3 to TRα1, this compound can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively inhibiting the binding of T3 to the thyroid hormone receptor α1 (TRα1) . This inhibition can lead to changes in gene expression and enzyme activity, as TRα1 is involved in regulating various cellular processes.
Metabolic Pathways
This compound is a metabolite of Dronedarone, formed by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR-35021 D7 involves the incorporation of deuterium atoms into the Debutyldronedarone molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions that introduce deuterium atoms into the parent molecule .
Industrial Production Methods: Industrial production of SR-35021 D7 follows standard protocols for the synthesis of deuterium-labeled compounds. The process involves the use of specialized equipment and reagents to ensure the incorporation of deuterium atoms into the molecule. The final product is purified to achieve a high level of purity, typically greater than 98% .
Chemical Reactions Analysis
Types of Reactions: SR-35021 D7 undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterium-labeled alcohols .
Scientific Research Applications
SR-35021 D7 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: Employed in metabolic studies to trace the metabolic pathways of Dronedarone and its metabolites.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery.
Comparison with Similar Compounds
Debutyldronedarone: The parent compound of SR-35021 D7, used in the treatment of arrhythmias.
Dronedarone: A non-deuterated analog of This compound, also used for arrhythmia treatment.
Deuterated Compounds: Other deuterium-labeled compounds used in scientific research for their enhanced stability and unique properties.
Uniqueness: SR-35021 D7 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Its selective inhibition of thyroid hormone receptors also distinguishes it from other similar compounds .
Properties
IUPAC Name |
N-[2-butyl-3-[4-[3-(butylamino)propoxy]benzoyl]-1-benzofuran-5-yl]methanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N2O5S/c1-4-6-9-25-26(23-19-21(29-35(3,31)32)12-15-24(23)34-25)27(30)20-10-13-22(14-11-20)33-18-8-17-28-16-7-5-2/h10-15,19,28-29H,4-9,16-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVZZGIAELTWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C)C(=O)C3=CC=C(C=C3)OCCCNCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141626-35-9 | |
Record name | Debutyldronedarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141626359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEBUTYLDRONEDARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3801M93QC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Debutyldronedarone interesting from a pharmacological perspective?
A1: this compound is the main metabolite of Dronedarone, a medication used to treat irregular heartbeats. What makes this compound particularly interesting is its selective antagonism of the thyroid hormone receptor alpha 1 (TRα1) [, ]. This selectivity is noteworthy because it differs from its parent drug, Dronedarone, and its analogue, Amiodarone, which exhibit effects on both TRα1 and TRβ1 [, ].
Q2: How does this compound interact with TRα1 and what are the downstream effects?
A2: While the exact mechanism of action requires further investigation, this compound effectively inhibits the binding of the natural ligand, 3,5,3'-triiodothyronine (T3), to TRα1 []. This inhibition has been observed in both in vitro and in vivo studies []. By blocking T3 binding, this compound disrupts downstream signaling pathways regulated by TRα1. For instance, in rat models, this compound administration, through its parent drug Dronedarone, led to a decrease in hypothalamic thyrotropin-releasing hormone (TRH) mRNA expression, a phenomenon linked to TRα1 activity []. This contrasts with the effects of Amiodarone, which impacts both TRα1 and TRβ1, causing broader effects on thyroid hormone metabolism in the pituitary and liver [].
Q3: Are there analytical methods available to study this compound levels?
A3: Yes, researchers have developed a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to simultaneously measure Dronedarone and its active metabolite this compound in human plasma []. This method enables researchers to track the pharmacokinetics of both compounds, providing valuable insights into their behavior within the body.
Q4: What is known about the structure of this compound?
A4: While the provided abstracts do not detail the molecular formula, weight, or spectroscopic data of this compound, its chemical synthesis has been described []. The synthesis involves a multi-step process starting with a Friedel-Crafts reaction between 2-butyl-5-nitrobenzofuran and 4-methoxybenzoyl chloride, ultimately leading to this compound []. This synthesis pathway provides a foundation for understanding its structure and potentially developing modified versions for further research.
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